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1-(4-bromobenzyl)-1H-pyrazol-3-amine

Cat. No.: B2818527
CAS No.: 925580-09-2
M. Wt: 252.115
InChI Key: JWCILXLTATWVGA-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Historical Context and Evolution of Pyrazole Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. nih.gov Shortly after, in 1889, the synthesis of pyrazole was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Another classical method for pyrazole synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane. Over the decades, the chemistry of pyrazoles has evolved significantly, with the development of numerous synthetic methodologies, including the well-known Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. These advancements have made a wide array of substituted pyrazoles readily accessible for further investigation.

General Importance of Pyrazole Core in Bioactive Molecules

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key feature in many pharmaceuticals due to its ability to engage in various biological interactions. The versatility of the pyrazole ring allows for the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities. meddocsonline.org

The significance of the pyrazole core is underscored by its presence in several FDA-approved drugs. These medications address a range of conditions, highlighting the broad therapeutic potential of this chemical moiety.

Drug NameTherapeutic ClassYear of Approval (Approximate)
CelecoxibAnti-inflammatory (COX-2 inhibitor)1998
RimonabantAnti-obesity (Cannabinoid receptor antagonist)2006 (Withdrawn)
SildenafilErectile dysfunction treatment (PDE5 inhibitor)1998
StanozololAnabolic steroid1962
CrizotinibAnticancer (ALK inhibitor)2011
RuxolitinibAnticancer (JAK inhibitor)2011

The biological activities associated with the pyrazole core are extensive and well-documented in scientific literature.

Biological ActivityDescription
Anti-inflammatoryMany pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
AnticancerThe pyrazole scaffold is found in numerous anticancer agents that target various pathways involved in cell proliferation and survival. nih.govmdpi.com
AntimicrobialPyrazole-containing compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov
AntiviralCertain pyrazole derivatives have been investigated for their ability to inhibit viral replication.
AnalgesicThe pain-relieving properties of some pyrazole compounds are well-established. researchgate.net
AnticonvulsantThe pyrazole nucleus is a feature in some compounds with activity against seizures.

Academic Relevance of 1-(4-bromobenzyl)-1H-pyrazol-3-amine and its Structural Analogs

Within the vast landscape of pyrazole chemistry, this compound emerges as a molecule of particular academic interest due to its specific combination of structural motifs.

Positioning within the Pyrazole Chemical Space

This compound is a disubstituted pyrazole. The key structural features that define its position within the pyrazole chemical space are:

The 3-aminopyrazole (B16455) scaffold: The presence of an amino group at the 3-position of the pyrazole ring is a significant feature. 3-Aminopyrazoles are recognized as important pharmacophores and are found in a variety of biologically active molecules, including kinase inhibitors. nih.gov This moiety can act as a bioisostere for other functional groups and can form crucial hydrogen bonds with biological targets. nih.gov

The N1-benzyl substitution: The attachment of a benzyl (B1604629) group to the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to explore the hydrophobic pockets of target proteins. The benzyl group can be further substituted to modulate the compound's physicochemical properties and biological activity.

The 4-bromobenzyl moiety: The bromine atom on the benzyl ring is an interesting feature. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions. The 4-bromo substitution, in particular, has been explored in the design of various bioactive compounds.

Rationale for Investigating its Research Potential

The investigation into the research potential of this compound is driven by the established biological activities of its constituent structural components. The combination of the 3-aminopyrazole core with the N-(4-bromobenzyl) group suggests potential for a range of pharmacological activities.

The 3-aminopyrazole scaffold is a key component of several kinase inhibitors, and thus, this compound could be investigated for its potential in cancer therapy. nih.gov The N-benzyl pyrazole framework has also been explored for various therapeutic applications, including as inhibitors of receptor interacting protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov

Furthermore, the presence of the bromophenyl group in heterocyclic compounds has been associated with anticancer and antimicrobial activities. nih.gov For instance, some pyrazole derivatives containing a bromophenyl moiety have demonstrated promising antibacterial and antifungal properties. researchgate.net

The academic interest in this compound lies in the synergistic potential of its structural features. Research into this compound and its analogs could lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The synthesis and biological evaluation of such molecules contribute to a deeper understanding of the structure-activity relationships of pyrazole derivatives and expand the chemical space for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN3 B2818527 1-(4-bromobenzyl)-1H-pyrazol-3-amine CAS No. 925580-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCILXLTATWVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Approaches to the Synthesis of Pyrazole (B372694) Derivatives

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, prompting the development of numerous robust synthetic methodologies for its construction. These methods are broadly adaptable for creating a wide array of substituted pyrazole derivatives.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most classical and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. This approach, famously pioneered by Knorr, offers a straightforward route to the pyrazole core. tandfonline.com The versatility of this method lies in the variety of 1,3-dicarbonyl compounds or their synthetic equivalents that can be used.

Key 1,3-dielectrophilic synthons include:

1,3-Diketones: Reaction with hydrazines is a direct route, though it can lead to mixtures of regioisomers if the diketone is unsymmetrical. nih.gov

β-Ketonitriles: These are particularly important for the synthesis of aminopyrazoles. The reaction of a β-ketonitrile with hydrazine typically yields a 5-aminopyrazole, as the hydrazine first condenses with the ketone functionality, followed by an intramolecular cyclization onto the nitrile group. nih.govchim.itbeilstein-journals.org

α,β-Unsaturated Carbonyl Compounds: Chalcones and other vinyl ketones react with hydrazines, usually forming a pyrazoline intermediate which is then oxidized to the aromatic pyrazole. tandfonline.com

α,β-Unsaturated Nitriles: This is a primary route for synthesizing 3-aminopyrazoles. The reaction proceeds via a Michael addition of the hydrazine to the double bond, followed by cyclization and elimination. chim.itarkat-usa.org

Strategies for Polysubstituted Pyrazole Synthesis

Creating specifically substituted pyrazoles, such as the target compound, requires precise control over the introduction of functional groups. Regioselectivity is a significant challenge, particularly when using unsymmetrical starting materials. nih.gov To address this, several strategies have been developed:

Use of Symmetrical Precursors: Employing symmetrical 1,3-dicarbonyl compounds or hydrazines can simplify the product outcome.

Regiocontrolled Cyclization: The choice of reaction conditions (e.g., pH, solvent, catalyst) can influence which nitrogen of a substituted hydrazine attacks which carbonyl group, thus directing the regiochemical outcome. chim.it For instance, in the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions can favor the 5-aminopyrazole isomer, while basic conditions yield the 3-aminopyrazole (B16455) isomer. chim.it

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency. tandfonline.comworldresearchersassociations.com One-pot syntheses of polysubstituted pyrazoles often involve the in situ generation of a 1,3-dielectrophile which then reacts with a hydrazine. worldresearchersassociations.comnih.gov

Post-Ring-Formation Functionalization: An existing pyrazole ring can be functionalized through electrophilic substitution (e.g., halogenation, nitration) or by derivatizing existing substituents. acs.org

Specific Synthetic Routes for 1-(4-bromobenzyl)-1H-pyrazol-3-amine and Related Analogs

The synthesis of this compound is best approached via a two-step sequence: first, the formation of the 1H-pyrazol-3-amine core, followed by the regioselective introduction of the 4-bromobenzyl group onto the N1 position of the pyrazole ring.

Formation of the Pyrazole Ring System

The key intermediate for the target molecule is 1H-pyrazol-3-amine. The most direct and common methods for its synthesis involve the reaction of hydrazine with a three-carbon synthon containing a nitrile group.

One of the most effective precursors is an α,β-unsaturated nitrile, such as 3-methoxyacrylonitrile or 3-ethoxyacrylonitrile. The reaction with hydrazine hydrate (B1144303) proceeds via a Michael addition-cyclization sequence to yield 1H-pyrazol-3-amine. Another widely used precursor is 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its equivalents, which react with hydrazine to form the desired aminopyrazole. chim.itarkat-usa.org

PrecursorReagentConditionsProductRef
3-MethoxyacrylonitrileHydrazine HydrateEtOH, NaOEt, Microwave1H-Pyrazol-3-amine chim.itdergipark.org.tr
3-Oxo-3-phenylpropanenitrileHydrazine HydrateDioxane, Reflux3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile mdpi.com
β-KetonitrilesHydrazinesEthanol, Reflux5-Aminopyrazoles nih.govbeilstein-journals.org

Introduction and Functionalization of the Bromobenzyl Moiety

With the 1H-pyrazol-3-amine core in hand, the final step is the introduction of the 4-bromobenzyl group. This is achieved through an N-alkylation reaction. The pyrazole ring contains two nitrogen atoms, and the exocyclic amino group also has a nitrogen, presenting a challenge in regioselectivity. However, alkylation typically occurs on the ring nitrogens.

For an unsymmetrical pyrazole like 3-aminopyrazole, alkylation can produce a mixture of 1-substituted and 2-substituted isomers. The reaction is generally carried out by deprotonating the pyrazole with a base (e.g., NaH, K2CO3, KOH) to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobenzyl bromide or chloride. semanticscholar.org Steric hindrance often dictates that alkylation occurs at the less hindered N1 position, which is distal to the C3 substituent, making this compound the expected major product.

Pyrazole SubstrateAlkylating AgentBase / CatalystConditionsProductRef
PyrazoleBenzyl (B1604629) chlorideKOH / TBABSolvent-freeN-Benzylpyrazole tandfonline.com
4-Substituted PyrazolonesBenzyl bromideKF / Chiral PTCPhCF3, RTN-Benzylated Pyrazolones acs.orgchemistryviews.org
PyrazolePropargyl bromideK2CO3 / TBAB-N-Propargylpyrazole researchgate.net

Advanced Synthetic Strategies and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of methodologies that are not only efficient but also environmentally benign. Several advanced and green strategies can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the cyclocondensation step to form the pyrazole ring and subsequent functionalization reactions. dergipark.org.trnih.govresearchgate.net For instance, the reaction of 4-methoxyphenylhydrazine with 3-methoxyacrylonitrile to form a 3-aminopyrazole derivative was successfully carried out under microwave irradiation at 150°C, taking only two hours. dergipark.org.tr

Phase-Transfer Catalysis (PTC): For the N-alkylation step, PTC offers a green alternative to traditional methods that often require strong bases and anhydrous solvents. PTC can be performed using a solid base like potassium hydroxide (B78521) or potassium carbonate with a catalytic amount of a phase-transfer agent (e.g., tetrabutylammonium (B224687) bromide, TBAB) under solvent-free or biphasic conditions. tandfonline.comresearchgate.net This method is highly effective for the N-alkylation of pyrazoles with benzyl halides. acs.org

One-Pot and Multicomponent Reactions: To improve process efficiency and reduce waste, a one-pot synthesis could be envisioned. This might involve generating the 3-aminopyrazole and performing the N-alkylation in the same reaction vessel without isolating the intermediate. tandfonline.comworldresearchersassociations.comnih.gov Iodine-mediated three-component reactions have been developed for the efficient construction of multi-substituted aminopyrazoles in ethanol, showcasing a greener, one-pot approach. tandfonline.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. acs.org

By integrating these advanced strategies, the synthesis of this compound can be optimized to be more rapid, efficient, and aligned with the principles of green chemistry.

Catalyst-Mediated Reactions for Enhanced Efficiency and Selectivity

Catalysis is pivotal in modern organic synthesis for improving the formation of pyrazole derivatives. Various catalysts, from transition metals to heterogeneous resins, have been employed to enhance reaction rates and control regioselectivity.

Copper-catalyzed reactions, for instance, are utilized for C-H arylation of pyrazoles and for facilitating N-N bond formation. nih.govmdpi.com Palladium complexes are effective in catalyzing N-arylation and Suzuki–Miyaura cross-coupling reactions, which allow for the introduction of aryl moieties onto the pyrazole scaffold. nih.gov For specific functionalizations, hypervalent iodine has been used to mediate electrophilic thio- and selenocyanation at the C-4 position of the pyrazole ring. beilstein-journals.org

To improve the sustainability of these processes, reusable heterogeneous catalysts have been developed. Amberlyst resins and silica-supported sulfuric acid are examples of solid catalysts that facilitate pyrazole synthesis under milder conditions and allow for easier product purification. researchgate.netrgmcet.edu.in

Table 1: Overview of Catalysts in Pyrazole Synthesis

Catalyst TypeReaction TypeAdvantagesSource
Copper (e.g., CuI)C-H Arylation, N-N Bond FormationFacilitates key bond formations. nih.govmdpi.com
Palladium ComplexesN-Arylation, Suzuki–Miyaura CouplingEnables carbon-carbon and carbon-nitrogen bond formation. nih.gov
Hypervalent IodineThio/SelenocyanationMediates specific functionalization at C-4. beilstein-journals.org
Amberlyst ResinGeneral Pyrazole SynthesisReusable, mild conditions, simplifies workup. researchgate.net
Silica (B1680970) Sulfuric AcidPaal-Knorr SynthesisHeterogeneous, reusable, solvent-free options. rgmcet.edu.in
Cinchona AlkaloidsAsymmetric Aza-Michael ReactionHigh enantioselectivity for chiral derivatives. researchgate.net

Solvent Selection and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. nih.gov Solvent selection is a critical aspect, as solvents constitute a major portion of chemical waste. ubc.ca Sustainable approaches prioritize the use of environmentally benign solvents, reduced solvent volumes, or solvent-free conditions.

Water has been explored as a green solvent for pyrazole synthesis, with surfactants like TPGS-750-M used to create micellar reaction environments that promote the synthesis of fused pyrazole systems. researchgate.net In some cases, a solvent can also act as a catalyst; for example, dimethyl sulfoxide (B87167) (DMSO) has been shown to play a dual role as both solvent and catalyst in the halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Solvent-free methods, often assisted by microwave or ultrasonic irradiation, represent a significant advance in sustainable synthesis. nih.govresearchgate.net These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govresearchgate.net

Table 2: Green Chemistry Principles in Solvent Selection

Solvent ClassExamplesSustainability ConsiderationsSource
RecommendedWater, Ethanol, IsopropanolLow environmental impact, low toxicity. ubc.ca
UsableAcetonitrile, Toluene, HeptaneAcceptable but substitution is advisable for improved sustainability. ubc.ca
To be SubstitutedDichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Higher environmental, health, or safety concerns. ubc.ca
BannedBenzene, Carbon Tetrachloride, 1,2-DichloroethaneHigh toxicity and environmental persistence. ubc.ca

Novel Methodologies (e.g., Sonication Method, Paal-Knorr Reaction)

The quest for more efficient synthetic routes has led to the adoption of novel energy sources and classic named reactions for pyrazole synthesis.

Sonication Method: The use of ultrasound irradiation (sonication) has emerged as a powerful tool in organic synthesis. orientjchem.org This method utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can significantly enhance reaction rates and yields. mdpi.com The synthesis of pyrazole derivatives under sonication often proceeds under milder conditions and in shorter reaction times compared to conventional heating methods. researchgate.netorientjchem.org Researchers have developed sonophotoreactors that combine ultrasound with light to achieve synergistic catalytic effects, further advancing green synthetic methods. mdpi.com

Knorr Pyrazole Synthesis: A variation of the classic Paal-Knorr synthesis, the Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring. wikipedia.orgresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives. chim.itnih.gov The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials. nih.gov

Derivatization and Analog Development

The this compound scaffold serves as a versatile template for the development of new analogs through various derivatization strategies. These modifications are aimed at exploring the chemical space and generating libraries of compounds for various applications.

Synthesis of Novel Substituted Pyrazolyl Compounds

The pyrazole ring and its substituents can be readily modified. The C-4 position is a common site for electrophilic substitution, such as halogenation. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS), providing an efficient, metal-free route to 4-halo-substituted pyrazoles. beilstein-archives.org Electrobromination offers another method to introduce a bromine atom at this position. researchgate.net

The amino group at the C-3 position is a key handle for derivatization, allowing for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it Furthermore, the N-1 benzyl group can be altered, or the phenyl ring can be functionalized to create diverse analogs. For example, Suzuki-Miyaura cross-coupling can be used to introduce new aryl groups, expanding the structural diversity of the pyrazole library. nih.gov

Table 3: Derivatization Strategies for the Pyrazole Core

PositionReaction TypeReagentsResulting StructureSource
C-4HalogenationN-Halosuccinimides (NXS)4-Halopyrazole beilstein-archives.org
C-4Vilsmeier-HaackPOCl₃/DMF4-Formylpyrazole mdpi.com
C-4ThiocyanationPhICl₂/NH₄SCN4-Thiocyanatopyrazole beilstein-journals.org
C-3 Amino GroupCyclocondensationβ-DiketonesFused Pyrazolopyrimidines chim.it
N/A (via Diazotization)Suzuki-Miyaura CouplingArylboronic acids, Pd catalystAryl-substituted Pyrazole nih.gov

Chemical Reactions and Transformation Pathways

Once initial derivatives are synthesized, they can undergo further chemical transformations to build more complex molecular architectures. For instance, a 4-formylpyrazole derivative, created via the Vilsmeier-Haack reaction, can serve as an electrophile in condensation reactions to form larger, fused heterocyclic systems. mdpi.com

Substituted aminopyrazoles can undergo deaminative transformations through diazotization, followed by coupling reactions like the Suzuki-Miyaura, to introduce aryl or heteroaryl moieties at the position of the former amino group. nih.gov Thio- or selenocyanated pyrazoles can be further transformed into trifluoromethylthio- or trifluoromethylseleno-containing analogs, which are valuable functional groups in medicinal chemistry. beilstein-journals.org Additionally, pyrazole derivatives can participate in enantioselective reactions, such as the 1,4-Michael addition to α,β-unsaturated ketones, to produce chiral hybrid molecules with high enantiomeric excess. beilstein-journals.org

Pharmacological Potential and Biological Activities

Broad-Spectrum Biological Activities of Pyrazole (B372694) Derivatives

The unique structural features of the pyrazole ring allow for extensive functionalization, leading to a wide array of compounds with diverse biological actions. This versatility has made pyrazole a "privileged scaffold" in drug discovery.

Overview of Diverse Pharmacological Profiles

Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities. nih.govnih.gov The inherent chemical properties of the pyrazole nucleus enable it to interact with a multitude of biological targets, leading to a wide spectrum of therapeutic effects. These compounds are well-documented for their potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. researchgate.net A prime example is the drug Celecoxib, a selective COX-2 inhibitor built around a pyrazole core, which is widely used to treat arthritis and acute pain.

Beyond inflammation and pain, the pharmacological reach of pyrazoles extends to antimicrobial, anticonvulsant, antidepressant, and anticancer activities. nih.govmdpi.commdpi.com Research has demonstrated their efficacy against various pathogens, including bacteria, fungi, and viruses. meddocsonline.orgnih.gov Furthermore, certain pyrazole derivatives have been investigated as inhibitors of specific enzymes like monoamine oxidase, which is relevant for treating neurological disorders, and as ligands for estrogen receptors, indicating potential roles in hormone-related therapies. The wide-ranging applications also include use in agrochemical industries as fungicides and insecticides. mdpi.com

Relevance to Disease Intervention Strategies

The diverse bioactivities of pyrazole derivatives make them highly relevant for developing new strategies to combat a variety of diseases. Their structural versatility allows chemists to design and synthesize novel analogs with enhanced potency and selectivity for specific biological targets. This adaptability is crucial for addressing the challenges of drug resistance and the need for more effective treatments.

In oncology, for instance, numerous pyrazole-containing compounds have been developed as kinase inhibitors to interfere with cancer cell signaling pathways. Drugs like Crizotinib and Ruxolitinib are pyrazole-based kinase inhibitors used in the treatment of specific types of lung cancer and myelofibrosis, respectively. In the realm of infectious diseases, the emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. nih.gov Pyrazole derivatives represent a promising class of compounds for this purpose, with ongoing research focused on creating novel antibacterial and antifungal agents. nih.gov Their potential to act as antiviral and antiparasitic agents further underscores their importance in global health. nih.gov The ability to modify the pyrazole scaffold to target different pathogens or cellular processes makes it an invaluable tool in the modern drug discovery pipeline. derpharmachemica.com

Specific Biological Activities of 1-(4-bromobenzyl)-1H-pyrazol-3-amine and its Analogs

While direct studies on the antimicrobial properties of this compound are limited in publicly accessible literature, the evaluation of its structural analogs provides significant insight into its potential efficacy. The core structure, featuring a substituted benzyl (B1604629) group at the N1 position of the pyrazole ring, is a common motif in compounds designed for antimicrobial activity.

Anti-inflammatory Activity

The pyrazole core is a well-established pharmacophore in anti-inflammatory drugs, most notably in the selective COX-2 inhibitor Celecoxib. nih.gov The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to suppress prostaglandin biosynthesis through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Numerous studies have demonstrated the anti-inflammatory potential of various pyrazole analogues. researchgate.netsciencescholar.us For example, certain synthesized pyrazole derivatives have shown superior anti-inflammatory activity compared to the standard drug diclofenac sodium in experimental models. nih.gov Fused heterocyclic systems like pyrazolo[3,4-b]pyrazines have also been evaluated, with some compounds exhibiting remarkable anti-inflammatory effects equivalent to that of indomethacin. doaj.org The consistent anti-inflammatory activity observed across a diverse range of pyrazole-containing molecules underscores the importance of this scaffold in the development of new anti-inflammatory agents. nih.gov

Anticancer and Antineoplastic Activity

The pyrazole scaffold is a privileged structure in oncology research, with numerous derivatives demonstrating significant anticancer and antineoplastic properties. srrjournals.comijpsjournal.com The presence of a 4-bromophenyl group on the pyrazole ring, in particular, has been associated with potent cytotoxic activity against various cancer cell lines. srrjournals.com

Several studies have highlighted the potent anti-proliferative effects of pyrazole derivatives containing a bromophenyl moiety. In a review of pyrazoles as anticancer agents, one of the most active compounds identified was a derivative substituted with a 4-bromophenyl group at the pyrazole ring. srrjournals.com This compound demonstrated significant growth inhibition against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. srrjournals.com

Another study identified 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide as a promising anticancer agent against A549 cells, showing notable inhibitory effects. srrjournals.com Furthermore, fused pyrazole systems such as 1H-pyrazolo[3,4-b]quinolin-3-amines have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. nih.gov

Inhibitory Activity of a 4-Bromophenyl Pyrazole Derivative Against Various Cancer Cell Lines
Cancer Cell LineCell Line TypeIC₅₀ (µM)Reference
A549Lung Carcinoma8.0 srrjournals.com
HeLaCervical Carcinoma9.8 srrjournals.com
MCF-7Breast Adenocarcinoma5.8 srrjournals.com

The pyrazole structure has been incorporated into molecules designed to inhibit cancer cell migration, a key process in metastasis. A study on substituted (2-benzamidothiazol-5-yl)pyrazole-capped peptidomimetics found that these compounds could significantly inhibit the migration of highly invasive MDA-MB-231 breast cancer cells without apparent cytotoxicity. nih.gov The inhibitory effect was dose-dependent and was also observed in lung and cervical cancer cells. The proposed mechanism involves the disruption of cell locomotive protrusions, as evidenced by a dramatic reduction in the levels of filamentous actin (f-actin) in treated cells. nih.gov

Enzyme Inhibition Studies

The pyrazole scaffold has been widely explored for its ability to inhibit various enzymes, making it a valuable template for designing targeted therapeutic agents. researchgate.net Pyrazole-based compounds have been successfully developed as inhibitors for a range of enzymes, including urease and cholinesterases. researchgate.net For example, certain N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives have demonstrated selective inhibition of urease, while other structures have shown selectivity for butyrylcholinesterase. researchgate.net The versatility of the pyrazole ring allows for structural modifications that can be tailored to achieve potent and selective inhibition of specific enzyme targets. nih.gov

A significant area of research has focused on pyrazole derivatives as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a crucial target for antibacterial agents. nih.govresearchgate.net A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.govresearchgate.netplos.orgfigshare.com

These compounds were evaluated for their ability to inhibit DNA gyrase isolated from Bacillus subtilis and Staphylococcus aureus. The results showed that compounds featuring the 3-(4-bromophenyl)-1H-pyrazole core were potent inhibitors of the enzyme. nih.gov A strong correlation was observed between the minimum inhibitory concentrations (MICs) against bacterial growth and the IC₅₀ values for DNA gyrase inhibition, indicating that the antibacterial activity of these pyrazole derivatives is mediated through the inhibition of this enzyme. nih.gov

Inhibitory Effects (IC₅₀, µg/mL) of Selected N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs Against DNA Gyrase
CompoundS. aureus DNA gyrase IC₅₀ (µg/mL)B. subtilis DNA gyrase IC₅₀ (µg/mL)Reference
3k0.150.25 nih.govresearchgate.net
3s3.251.00 nih.govresearchgate.net
Carbonic Anhydrase Inhibition

The pyrazole scaffold is a key component in the design of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.org Studies have shown that pyrazole derivatives, particularly those incorporating sulfonamide moieties, exhibit potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. researchgate.nettandfonline.com

For instance, a series of pyrazole derivatives showed effective inhibition profiles against hCA I and hCA II, with Kᵢ values in the nanomolar range. tandfonline.com Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported significant inhibitory action against several hCA isoforms. nih.gov The research suggests that the pyrazole nucleus serves as an effective scaffold for positioning functional groups that interact with the enzyme's active site. tandfonline.comtandfonline.com

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Substituted Pyrazole DerivativehCA I5.13 - 16.9 nM tandfonline.com
Substituted Pyrazole DerivativehCA II11.77 - 67.39 nM tandfonline.com
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA IMore potent than Acetazolamide nih.gov
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA IIBetter activity than Acetazolamide nih.gov
Sulfamoylphenyl Pyrazole (Compound 4e)hCA IX0.072 µM researchgate.net
Sulfamoylphenyl Pyrazole (Compound 4e)hCA XII0.081 µM researchgate.net
Protein Kinase Inhibition (e.g., PAK4, EGFRK)

The pyrazole structure is a recognized "privileged scaffold" in the development of protein kinase inhibitors, which are crucial in cancer therapy.

p21-activated kinase 4 (PAK4) , a serine/threonine kinase, is overexpressed in many tumors and plays a role in cell proliferation, migration, and invasion. nih.gov Inhibition of PAK4 is a promising strategy for cancer treatment. nih.gov Pyrazole-containing compounds have been designed and investigated as PAK4 inhibitors, demonstrating the suitability of this scaffold for targeting the kinase's ATP-binding site. nih.gov

Epidermal Growth Factor Receptor Kinase (EGFRK) is another critical target in oncology. Several fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. frontiersin.orgepa.gov For example, a pyrano[2,3-c]pyrazole derivative was identified as a highly potent EGFR inhibitor with an IC₅₀ value of 0.06 µM. frontiersin.org Similarly, new pyrimidine and pyrazole-based compounds have been developed as ATP-mimicking EGFR inhibitors, with some showing greater potency than the reference drug erlotinib. nih.gov These findings underscore the potential of pyrazole-based structures to act as effective kinase inhibitors. researchgate.net

Compound ClassTarget KinaseInhibitory Concentration (IC₅₀)Reference
Pyrano-pyrazolo-pyrimidine (Compound 3)EGFR0.06 µM frontiersin.org
Pyrazolo-pyrano-pyrimidine (Compound 9)VEGFR-20.22 µM frontiersin.org
Pyrazolo[3,4-d]pyrimidine (Compound 12)EGFR & VEGFR-2Potent dual inhibition frontiersin.org
Substituted Pyrimidine (Compound 4a)EGFRWTPotent inhibition nih.gov
PAKibPAK4500 nM nih.gov
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoaminergic neurotransmitters, and their inhibition is a key strategy in treating neuropsychiatric disorders like depression and Parkinson's disease. benthamdirect.comnih.gov Pyrazole and its reduced form, pyrazoline, can be considered cyclic analogs of hydrazine (B178648), a classic structural motif for MAO inhibitors. benthamdirect.comresearchgate.net

Numerous studies have demonstrated that pyrazole derivatives are potent and selective inhibitors of MAO isoforms. nih.govnih.gov For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be highly potent and selective inhibitors of MAO-A. nih.gov Another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles reported high activity against both MAO-A and MAO-B, with Kᵢ values in the low nanomolar range. acs.org The versatility of the pyrazole scaffold allows for substitutions that can tune the potency and selectivity for either MAO-A or MAO-B. researchgate.net

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Selectivity Index (SI)Reference
1-Acetyl-pyrazole (Compound (-)-6)MAO-A2 nM165,000 nih.gov
1-Acetyl-pyrazole (Compound (+)-6)MAO-A6 nM166,666 nih.gov
1-Thiocarbamoyl-pyrazoleMAO-A4 - 27 nMVaries acs.org
1-Thiocarbamoyl-pyrazoleMAO-B1.5 - 50 nMVaries acs.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. The pyrazole nucleus has been identified as a promising scaffold for the development of antileishmanial drugs. researchgate.netscite.ai Various synthetic pyrazole derivatives have been evaluated for their activity against different Leishmania species. researchgate.netnih.gov

For instance, 3-phenyl-4-cyano pyrazoles have shown micromolar activity against Leishmania infantum and Leishmania tropica. nih.gov Similarly, 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives demonstrated very promising results against Leishmania amazonensis, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov These studies highlight that the pyrazole ring system is a viable starting point for designing novel and effective antileishmanial agents. nih.gov

Compound ClassLeishmania SpeciesInhibitory Concentration (IC₅₀)Reference
3-Phenyl-4-cyano pyrazole (14d)L. infantum4.5 µM nih.gov
3-Phenyl-4-cyano pyrazole (14d)L. tropica2.1 µM nih.gov
4-Anilino-1H-pyrazolo[3,4-b]pyridine (21)L. amazonensis0.39 µM nih.gov
4-Anilino-1H-pyrazolo[3,4-b]pyridine (22)L. amazonensis0.12 µM nih.gov

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the discovery of new antioxidants a significant area of research. Pyrazole derivatives have shown considerable potential as antioxidant agents. ijpsr.comnih.gov The presence of an amino group on the pyrazole ring, as in this compound, may be particularly important for this activity. researchgate.netnih.gov

The antioxidant properties of pyrazoles have been evaluated using various in vitro assays, such as DPPH, nitric oxide (NO), and superoxide radical scavenging tests. nih.gov For example, a series of novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties showed excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov Another study confirmed that the aminopyrazole moiety can enhance the antioxidant properties of different heterocyclic systems. nih.gov

Compound ClassAntioxidant AssayActivityReference
4-Aminopyrazol-5-ol hydrochloridesABTS AssayPronounced antioxidant activity researchgate.net
N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene (B1212753) derivativesNitric Oxide ScavengingGood antioxidant activity ijpsr.com
Pyrazole-isoxazoline hybrid (5b, 5c)DPPH, NO, Superoxide ScavengingExcellent radical scavenging nih.gov
Pyrazole carbothioamide hybrid (6e)DPPH, NO, Superoxide ScavengingSignificant in vivo potential nih.gov
Aminopyrazole moietyGeneralEnhances antioxidant properties nih.gov

Other Reported Bioactivities (e.g., Diuretic, Antiviral, Analgesic)

The versatility of the pyrazole scaffold is further demonstrated by its association with a wide array of other biological activities. globalresearchonline.net

Diuretic Activity : Early studies have reported that pyrazole administration can induce diuresis in animal models, indicating an effect on urinary excretion. nih.gov This suggests a potential for pyrazole derivatives in modulating renal function.

Antiviral Activity : Pyrazole derivatives have emerged as promising antiviral agents against a diverse range of viruses. researchgate.net Research has shown their efficacy against coronaviruses (including SARS-CoV-2 and MERS-CoV), Newcastle disease virus (NDV), and tobacco mosaic virus (TMV). rsc.orgacs.orgnih.gov For instance, certain hydroxyquinoline-pyrazole derivatives showed potent inhibition of SARS-CoV-2, while other pyrazole derivatives provided complete protection against NDV in preclinical models. rsc.orgnih.gov

Analgesic Activity : The pyrazole nucleus is a well-established pharmacophore in analgesic and anti-inflammatory drugs. rjpbr.comnih.gov The blockbuster anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. nih.gov Numerous studies have synthesized pyrazole derivatives and confirmed their analgesic properties in various pain models, such as the acetic acid-induced writhing test. nih.govzsmu.edu.uaresearchgate.net This activity is often linked to the inhibition of inflammatory pathways. nih.gov

Structure Activity Relationship Sar Investigations

Correlations Between Molecular Structure and Biological Potency

Influence of Substituent Positions on the Pyrazole (B372694) Core

The substitution pattern on the pyrazole ring is a key factor in modulating biological activity. The positions of the amino group and the N-benzyl group are not arbitrary and are crucial for interaction with biological targets.

N1 vs. N2 Isomers: The N1-substitution of the pyrazole ring is a common feature in many biologically active pyrazoles. The regioselectivity of this substitution is vital, as N1- and N2-isomers can exhibit significantly different biological activities and metabolic stabilities. In many synthetic protocols for N-substituted pyrazoles, the N1-substituted derivative is the thermodynamically favored product and often shows more potent activity. For instance, studies on pyrazole-based enzyme inhibitors have shown that the N1-substituent often occupies a specific hydrophobic pocket in the target enzyme, making its position critical for binding affinity. acs.org

3-Amino Group: The presence of an amino group at the C3 position is significant. This group can act as a hydrogen bond donor, which is a critical interaction for anchoring the molecule to a biological receptor, such as an enzyme or a protein. researchgate.net Its basicity and position are vital for establishing these connections. Studies on other 3-aminopyrazole (B16455) derivatives have shown that this moiety is often essential for their observed biological effects. mdpi.com In contrast, shifting substituents to other positions, such as C4 or C5, can alter the electronic distribution of the ring and the steric profile of the molecule, often leading to a decrease in activity. For example, some research indicates that electron-donating substituents at position C3 enhance antimicrobial activity more effectively than if they were placed at position C4. mdpi.com Conversely, in some specific scaffolds like 3,5-diamino-1H-pyrazoles, any substitution at the N1 position, including with a benzyl (B1604629) group, has been shown to cause a complete loss of activity for biofilm dispersal, indicating that a free N-H may be essential for that particular biological function. nih.gov

Impact of the Bromophenyl Group on Biological Efficacy and Lipophilicity

The 4-bromobenzyl group attached to the N1 position of the pyrazole ring plays a multifaceted role in the compound's biological profile, primarily by influencing its lipophilicity and interaction with target sites.

Lipophilicity is a critical physicochemical property that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The presence of the bromophenyl moiety significantly increases the lipophilicity of the molecule. This enhanced lipophilic character can facilitate the transport of the compound across biological membranes, such as the cell walls of bacteria, which may lead to improved bioavailability and potency. pjoes.comnih.gov Theoretical analyses of similar bromophenyl-pyrazole structures confirm their pronounced lipophilic nature, which is often correlated with enhanced pharmacological activity. pjoes.comdergipark.org.tr

The electronic properties of the bromo group also contribute to the molecule's efficacy. As an electron-withdrawing group, the bromine atom can influence the electronic density of the entire molecule, potentially modulating its binding affinity to biological targets. nih.gov

Effects of Halogenation and Other Functional Groups on Activity Profiles

The nature and position of the substituent on the benzyl ring are critical for tuning the biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency of lead compounds.

In pyrazole derivatives, the presence of halogens on a phenyl ring can significantly impact antimicrobial and enzyme inhibitory activities. Studies on analogous series have shown that chloro and bromo substituents often lead to higher antimicrobial potency compared to unsubstituted or methoxy-substituted compounds. nih.gov This effect is often attributed to the favorable combination of lipophilicity and electronic properties conferred by the halogen.

The position of the halogen is also crucial. For instance, in a series of pyrazole analogs with a fluorine on the phenyl ring, the position (ortho, meta, or para) dictated the antinociceptive effect. nih.gov The para-position, as in 1-(4-bromobenzyl)-1H-pyrazol-3-amine, is common in bioactive molecules and often provides an optimal balance of steric and electronic factors for receptor binding.

Replacing the bromo group with other functionalities allows for a deeper understanding of SAR. The table below, based on data from analogous pyrazole systems, illustrates how different substituents on the phenyl ring can modulate activity.

SAR in Specific Biological Contexts

The structural features of this compound are conducive to specific biological activities, particularly antimicrobial effects and enzyme inhibition.

Structural Requirements for Optimal Antimicrobial Activity

The pyrazole scaffold is a core component of many compounds with potent antibacterial and antifungal properties. nih.govnih.gov The antimicrobial efficacy of derivatives like this compound is influenced by several structural elements:

The Pyrazole Core: This heterocyclic ring serves as a robust scaffold for orienting the necessary functional groups in three-dimensional space to interact with microbial targets. researchgate.net

The N1-Benzyl Group: This group, particularly with a halogen substituent, enhances the lipophilicity of the molecule, which is a key factor for antimicrobial activity. Increased lipophilicity can improve the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. pjoes.comnih.gov

The 3-Amino Group: This group can participate in hydrogen bonding with microbial enzymes or proteins, disrupting their function and leading to cell death or inhibition of growth. researchgate.net

SAR studies on various pyrazole series have consistently shown that the presence of a lipophilic aryl or benzyl group at the N1 position, often substituted with an electron-withdrawing halogen, is favorable for antimicrobial activity. nih.govinnovareacademics.in

Molecular Features Driving Enzyme Inhibition Specificity

Pyrazole derivatives are well-known inhibitors of a wide range of enzymes, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). mdpi.comnih.gov The specificity of this compound for a particular enzyme would be dictated by the precise fit of its molecular features into the enzyme's active site.

Hydrophobic Interactions: The 4-bromobenzyl group is well-suited to occupy hydrophobic pockets within an enzyme's active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. pjoes.com

Hydrogen Bonding: The 3-amino group on the pyrazole ring is a potential hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial for orienting the inhibitor within the active site and for high-affinity binding. For example, in p38α/β MAPK inhibitors, the aminopyrazole core often forms key hydrogen bonds with the enzyme's hinge region. mdpi.com

Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or sulfur) in the enzyme's active site, which can contribute to binding affinity and selectivity.

The combination of a rigid pyrazole scaffold with the specific substituents—a hydrogen-bonding amino group and a bulky, lipophilic bromobenzyl group—provides a structural template that can be adapted to achieve high specificity for a given enzyme target. For instance, in the inhibition of meprin β, the introduction of acidic groups on N-phenyl pyrazoles was found to increase potency, highlighting the importance of specific interactions with charged residues in the active site. nih.gov While the target compound lacks an acidic moiety, this principle demonstrates how substituent choice dictates enzyme specificity.

Modifications for Enhanced Druglikeness and Bioavailability

In the development of therapeutic agents, optimizing a molecule's druglikeness and bioavailability is a critical step that follows the initial identification of a pharmacologically active compound. For the lead compound, this compound, several structural modifications can be proposed based on established principles in medicinal chemistry to improve its pharmacokinetic profile. These modifications primarily target physicochemical properties such as solubility, lipophilicity, and metabolic stability, which collectively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Improving the druglikeness of a compound often involves a delicate balance between maintaining its therapeutic potency and tailoring its properties for better in vivo performance. For pyrazole derivatives, various strategies have been employed to enhance their pharmacokinetic characteristics. These can include the introduction of polar functional groups to increase aqueous solubility, the modification of metabolically susceptible sites to prolong half-life, and the modulation of lipophilicity to ensure good membrane permeability without excessive protein binding.

Table 1: Hypothetical Modifications of this compound and Their Predicted Effects on Druglikeness and Bioavailability

Modification Rationale Predicted Effect on Solubility Predicted Effect on Metabolic Stability Predicted Effect on Permeability
Introduction of a hydroxyl (-OH) group on the benzyl ringIncrease polarity and potential for hydrogen bondingIncreaseMay introduce a site for glucuronidationDecrease
Replacement of the bromo substituent with a trifluoromethyl (-CF3) groupEnhance metabolic stability and binding interactionsDecreaseIncreaseIncrease
Addition of a small alkyl group (e.g., methyl) to the pyrazole ringModulate lipophilicity and steric profileDecreaseMay alter metabolic profileIncrease
Introduction of a polar side chain (e.g., -CH2OH) at the 5-position of the pyrazole ringSignificantly increase aqueous solubilitySignificant IncreaseMay introduce a site for oxidationDecrease
Bioisosteric replacement of the benzyl group with a pyridylmethyl groupImprove solubility and metabolic profile, introduce a hydrogen bond acceptorIncreaseMay alter metabolic profileSimilar to parent

This table presents hypothetical modifications and their predicted outcomes based on general principles of medicinal chemistry. The actual effects would need to be confirmed through experimental studies.

In silico ADME prediction tools can be utilized to computationally screen and prioritize potential derivatives of this compound before undertaking synthetic efforts. Such computational models assess parameters like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. While in silico predictions provide valuable guidance, experimental validation through in vitro and in vivo studies remains essential to accurately determine the pharmacokinetic profile of any new chemical entity.

Ultimately, the goal of these modifications is to identify a derivative of this compound that retains the desired biological activity while possessing a favorable balance of physicochemical properties, leading to improved bioavailability and a more desirable pharmacokinetic profile for potential therapeutic applications.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking simulations are a cornerstone of computational drug discovery, providing a model for how a ligand, such as 1-(4-bromobenzyl)-1H-pyrazol-3-amine, might interact with a biological target at the molecular level. These in silico studies are crucial for predicting the binding affinity and orientation of a compound within the active site of a protein, thereby offering a rationale for its potential biological activity.

For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of protein targets, including various kinases and enzymes implicated in disease. nih.govresearchgate.net The general approach involves preparing a 3D structure of the ligand and docking it into the binding pocket of a target protein to predict the most stable binding conformation. amazonaws.com

The analysis of ligand-target interactions elucidates the specific molecular forces that stabilize the binding of a compound to its target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the broader class of pyrazole-containing compounds, the pyrazole ring itself is often involved in crucial interactions. nih.gov The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the ring system can participate in π–π stacking or hydrophobic interactions with amino acid residues in the target's active site. nih.govresearchgate.net For substituted pyrazoles, the specific functional groups and their positions are critical in determining the nature and strength of these interactions, ultimately influencing the compound's efficacy and selectivity. nih.gov

Computational studies on pyrazole analogues have successfully identified key binding sites and modes of interaction with various enzymes. mdpi.com For instance, in studies involving kinases, pyrazole derivatives have been shown to occupy the ATP-binding pocket, with specific residues forming hydrogen bonds that are critical for inhibitory activity. nih.govmdpi.com The identification of these binding modes is essential for understanding the mechanism of action and for guiding further structural modifications to enhance potency. The 4-bromobenzyl group of the titular compound is expected to play a significant role in occupying hydrophobic pockets within a target's binding site.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov Pyrazole scaffolds are frequently used in such screening campaigns due to their proven success in medicinal chemistry. nih.gov Once a "hit" compound like a pyrazole derivative is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve the compound's activity, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.gov For analogues, this could involve modifying the substituents on the pyrazole or benzyl (B1604629) rings to enhance interactions with the target protein, as predicted by molecular docking and other computational models. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net DFT calculations provide fundamental insights into a molecule's reactivity and spectroscopic characteristics, which can be correlated with experimental findings. nih.govresearchgate.nettandfonline.com

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electron density and to characterize the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov For pyrazole derivatives, analysis of the HOMO-LUMO distribution can reveal which parts of the molecule are most likely to be involved in charge-transfer interactions, a key aspect of binding to a biological target. nih.gov

Table 1: Key Quantum Chemical Parameters Derived from DFT

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability.
Chemical Hardness (η) Resistance to change in electron distributionA larger value indicates higher stability.
Chemical Potential (μ) The escaping tendency of an electron from an equilibrium systemRelated to the molecule's electronegativity.

This table represents typical parameters calculated in DFT studies for pyrazole derivatives. Specific values for this compound would require a dedicated computational study.

DFT calculations are also employed to predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Visible). nih.gov These theoretical predictions can be compared with experimental spectra to validate the computational model and confirm the molecular structure. researchgate.net For novel compounds like pyrazole derivatives, this correlation between theoretical and experimental data is invaluable for structural elucidation and for understanding the electronic transitions within the molecule. tandfonline.com The calculated vibrational modes can be assigned to specific bonds or functional groups, providing a detailed picture of the molecule's dynamics. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Predictions

Before a compound can be considered for pharmaceutical development, its pharmacokinetic profile—what the body does to the drug—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties.

ADME properties determine the bioavailability and persistence of a compound in the body. Computational tools like SwissADME are widely used to predict these characteristics for novel compounds, including pyrazole derivatives. biointerfaceresearch.comchristuniversity.in Key ADME parameters are calculated based on the molecule's structure, providing insights into its potential as an orally active drug.

Key predicted ADME properties for compounds structurally related to this compound often include:

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut. High GI absorption is desirable for orally administered drugs. biointerfaceresearch.com

Blood-Brain Barrier (BBB) Permeability: This parameter predicts whether the compound can cross the BBB and act on the central nervous system.

P-glycoprotein (P-gp) Substrate: P-gp is a transmembrane efflux pump that can remove drugs from cells. Being a non-substrate of P-gp is often advantageous.

CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. Predictions identify which specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) the compound might inhibit.

Skin Permeability (Log Kp): This value predicts the rate at which a compound can penetrate the skin, which is relevant for topical applications. More negative values indicate lower skin permeability.

Below is an interactive table illustrating the typical ADME properties evaluated for drug candidates.

PropertyDescriptionDesired Range/Value
GI AbsorptionThe extent to which the drug is absorbed from the gastrointestinal tract.High
BBB PermeantAbility to cross the blood-brain barrier.Yes/No (Target dependent)
P-gp SubstrateWhether the compound is a substrate for the P-glycoprotein efflux pump.No
CYP1A2 InhibitorPotential to inhibit the CYP1A2 enzyme, affecting metabolism of other drugs.No
CYP2C9 InhibitorPotential to inhibit the CYP2C9 enzyme.No
CYP2C19 InhibitorPotential to inhibit the CYP2C19 enzyme.No
CYP2D6 InhibitorPotential to inhibit the CYP2D6 enzyme.No
CYP3A4 InhibitorPotential to inhibit the CYP3A4 enzyme.No
Lipophilicity (LogP)The octanol-water partition coefficient, indicating the compound's solubility.1-3
Water Solubility (LogS)The logarithm of the molar solubility in water.> -4

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using a set of rules and filters derived from the analysis of successful drugs.

Druglikeness Rules:

Lipinski's Rule of Five: This is a foundational rule set for evaluating druglikeness. It states that an orally active drug is likely to have: a molecular weight (MW) ≤ 500 Da, a logP value ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.govnih.gov Compounds that comply with these rules are predicted to have better absorption and permeation.

Ghose, Veber, Egan, and Muegge Rules: These are additional sets of rules that provide more nuanced filters for properties like molar refractivity, topological polar surface area (TPSA), and atom counts. biointerfaceresearch.com

Medicinal Chemistry Filters:

PAINS (Pan-Assay Interference Compounds): This filter identifies substructures known to interfere with bioassays non-specifically, leading to false-positive results. biointerfaceresearch.comresearchgate.net Compounds containing PAINS motifs are often flagged for careful evaluation. nih.govwikipedia.org

Brenk Filter: This filter screens for fragments that are known to be toxic, chemically reactive, or metabolically unstable. biointerfaceresearch.comresearchgate.net

Lead-likeness: This assesses whether a compound has properties suitable for a starting point ("lead") in a drug discovery program, which generally involves lower molecular weight and complexity than a final drug. biointerfaceresearch.com

The following interactive table summarizes the key druglikeness parameters.

Filter/RuleParameterThreshold
LipinskiMolecular Weight≤ 500 g/mol
LipinskiLogP≤ 5
LipinskiH-Bond Donors≤ 5
LipinskiH-Bond Acceptors≤ 10
VeberTPSA≤ 140 Ų
VeberNumber of Rotatable Bonds≤ 10
PAINS FilterSubstructure Alert0 alerts
Brenk FilterStructural Alert0 alerts
Bioavailability ScoreOral Bioavailability Score> 0.5

Studies on similar pyrazole derivatives have shown that they often exhibit favorable druglikeness profiles, with zero violations of Lipinski's rule and passage through PAINS and Brenk filters, indicating good pharmacokinetic potential. biointerfaceresearch.com

Non-Linear Optical (NLO) Properties from Theoretical Models

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov Organic molecules with extended π-conjugated systems and significant charge separation often exhibit strong NLO responses. Theoretical models, primarily based on DFT, are essential for predicting the NLO properties of new compounds. researchgate.net

The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field. Key parameters calculated to evaluate NLO potential include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO activity. A large β value is a key indicator of a promising NLO material. researchgate.net

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-bromobenzyl)-1H-pyrazol-3-amine, one would expect to see distinct signals for the amine (-NH₂) protons, the pyrazole (B372694) ring protons, the methylene (B1212753) (-CH₂-) bridge protons, and the aromatic protons of the bromobenzyl group. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. Each unique carbon atom in the pyrazole ring, the methylene bridge, and the bromobenzyl group would yield a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Elemental and Purity Analysis

The confirmation of the molecular formula and the assessment of purity are critical steps in the characterization of a newly synthesized compound such as this compound. Elemental analysis provides the percentage composition of elements, which is then compared to the theoretical values calculated from the proposed molecular formula. Chromatographic techniques are employed to determine the purity of the compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Elemental (CHN) Analysis

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical and molecular formula of a pure organic compound. This method involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. The combustion process converts carbon into carbon dioxide, hydrogen into water, and nitrogen into nitrogen gas or nitrogen oxides that are subsequently reduced to nitrogen gas. The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

For this compound, the molecular formula is C₁₀H₁₁BrN₄. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's proposed atomic composition and is a key indicator of its purity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0110120.144.96%
HydrogenH1.0081111.0884.15%
BromineBr79.90179.9029.91%
NitrogenN14.01456.0420.98%
Total 267.128 100.00%

Note: The presented table is interactive and based on the theoretical calculation for the specified compound.

In a typical research setting, the experimentally determined values would be presented alongside the theoretical values to demonstrate the successful synthesis and purification of the target compound. For instance, a study on a related pyrazole derivative reported experimental values that were in close agreement with the calculated theoretical percentages, thus confirming its structure and purity.

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating components within a mixture.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique to monitor the progress of a reaction and to establish the purity of the product. In TLC, a small amount of the compound is spotted onto a stationary phase (commonly a silica (B1680970) gel plate). A solvent system (mobile phase) is then allowed to ascend the plate via capillary action. Different compounds will travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The purity of this compound can be qualitatively assessed by TLC. A pure compound should ideally appear as a single spot on the TLC plate after development and visualization (e.g., under UV light or by using a staining agent). The presence of multiple spots would indicate the presence of impurities. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique that offers higher resolution and sensitivity. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. A detector measures the amount of the compound as it elutes from the column.

For this compound, an HPLC analysis would produce a chromatogram. A pure sample would exhibit a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration of the compound. The presence of other peaks would signify impurities, and their respective peak areas could be used to quantify the level of impurity, often expressed as a percentage of the total peak area. This method is crucial for determining the purity of a compound with a high degree of accuracy, which is essential for its use in further applications.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are valuable for investigating the thermal stability, decomposition, and phase transitions of materials like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound.

A TGA thermogram of this compound would plot the percentage of the initial sample mass remaining on the y-axis against the temperature on the x-axis. The temperature at which a significant mass loss begins indicates the onset of decomposition. The shape of the curve can provide information about the decomposition mechanism, such as whether it occurs in a single step or multiple steps. The final residual mass at the end of the experiment can indicate the formation of a stable, non-volatile residue. This information is critical for understanding the thermal limits of the compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

A DSC thermogram for this compound would show peaks corresponding to these thermal events. An endothermic peak would typically represent the melting point of the compound, providing a precise value for this key physical property. The sharpness of the melting peak can also be an indicator of purity; pure crystalline compounds generally exhibit a sharp melting peak, whereas impurities can cause broadening and a depression of the melting point. Exothermic peaks could indicate processes like crystallization or decomposition.

Applications Beyond Medicinal Chemistry

Role as Versatile Chemical Intermediates and Building Blocks

The reactivity of its functional groups—the primary amine, the bromo-substituted benzyl (B1604629) ring, and the pyrazole (B372694) core itself—makes 1-(4-bromobenzyl)-1H-pyrazol-3-amine an important intermediate in the synthesis of complex organic molecules. mdpi.com

This compound is a valuable precursor in multi-step synthetic sequences. The primary amine on the pyrazole ring can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce new functional groups. chim.it For instance, it can be used in peptide coupling protocols to form amides. afinitica.com The bromine atom on the benzyl group provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon or carbon-nitrogen bonds. This dual reactivity enables chemists to build complex molecular architectures step-by-step, making it a key starting material for creating targeted compounds.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential ReagentsResulting Structure
3-amino groupAcylationAcid chlorides, Carboxylic acidsAmide formation
3-amino groupReductive AminationAldehydes/Ketones, NaBH₄Secondary amine formation
4-bromo groupSuzuki CouplingBoronic acids, Pd catalystC-C bond formation (biaryl)
4-bromo groupBuchwald-Hartwig AminationAmines, Pd catalystC-N bond formation

The pyrazole core is considered a "privileged scaffold" in chemistry, meaning its structure is frequently found in biologically active compounds and serves as an excellent framework for building libraries of diverse molecules. nih.govresearchgate.netresearchgate.net this compound is an ideal starting scaffold for generating such libraries. mdpi.com Through combinatorial and multicomponent reaction strategies, the amine and bromo-benzyl positions can be systematically modified with a wide array of different chemical groups. nih.gov This approach allows for the rapid synthesis of thousands of distinct, yet structurally related, compounds. These libraries are invaluable for high-throughput screening in the search for new molecules with specific functions in various fields, including agrochemicals and materials science.

Applications in Agrochemical Research

The pyrazole chemical class has a significant and well-established presence in the agrochemical industry. clockss.org Many commercial pesticides and herbicides are based on a pyrazole core, highlighting the potential of derivatives like this compound in this sector. clockss.org

Research has demonstrated that substituted pyrazoles are effective active ingredients in herbicides. google.comgoogle.com They can act as inhibitors of crucial plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO), which are essential for processes like carotenoid biosynthesis. clockss.org Inhibition of these pathways leads to bleaching symptoms and ultimately plant death. clockss.org

Recent studies focus on designing novel pyrazole-containing compounds as potential herbicides. For example, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which could be synthesized from precursors like this compound, have shown significant root growth inhibition in weeds and potent post-emergence herbicidal activity against broadleaf weeds. nih.govmdpi.com The structural motif of this compound provides a foundational template for developing new, selective, and environmentally safer herbicides. nih.govmdpi.com

Table 2: Pyrazole-Based Herbicidal Modes of Action

Target EnzymePlant Process DisruptedResultReference
4-hydroxyphenylpyruvate dioxygenase (HPPD)Carotenoid BiosynthesisBleaching, Chlorosis clockss.org
Protoporphyrinogen Oxidase (PPO)Chlorophyll BiosynthesisCell membrane disruption clockss.org
Acetolactate Synthase (ALS)Branched-chain amino acid synthesisGrowth inhibition clockss.org

Potential in Materials Science

The application of pyrazole derivatives is an emerging area of interest in materials science. mdpi.com The unique electronic properties and the ability of the heterocyclic ring to coordinate with metals, combined with the reactive handles for polymerization, suggest a promising future for these compounds in advanced materials.

The bifunctional nature of this compound makes it a candidate for incorporation into polymer structures. The primary amine can act as a monomer in the synthesis of polyamides, polyimides, or epoxy resins. The bromine atom on the benzyl ring can be converted to other functional groups or used in polymerization reactions, such as polycondensation or cross-coupling polymerization.

Incorporating the pyrazole moiety into a polymer backbone could enhance properties such as thermal stability, flame retardancy, and metal-ion chelation capabilities. These functionalized polymers could find applications as specialized coatings, membranes for separation processes, or as components in electronic materials where the specific electronic characteristics of the pyrazole ring can be exploited.

Utility in Analytical Chemistry

The structural features of this compound, namely the heterocyclic pyrazole ring system and the reactive primary amine, present opportunities for its use as a specialized reagent in various analytical techniques. The presence of the bromine atom on the benzyl group could also be exploited in certain detection methods.

In the field of analytical chemistry, reagents are often sought to enhance the detection and separation of target molecules. While specific applications of this compound as an analytical reagent are not extensively documented, its chemical nature allows for informed speculation on its potential utility in chromatography and spectroscopy.

Chromatography:

The primary amino group of this compound makes it a candidate for use as a derivatizing reagent in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to improve its chromatographic properties or enhance its detectability. For instance, analytes with poor UV absorbance can be reacted with a chromophoric derivatizing agent to allow for sensitive UV detection. The pyrazole and bromobenzyl moieties of the compound could impart favorable chromatographic retention characteristics and a strong UV response to the resulting derivatives.

Furthermore, the amine functionality allows for the possibility of immobilizing this compound onto a stationary phase support, such as silica (B1680970) gel, to create a novel stationary phase for HPLC. The unique chemical environment provided by the pyrazole and bromobenzyl groups could offer selective interactions with certain classes of analytes, leading to specialized chromatographic separations.

Spectroscopy:

The pyrazole nucleus is a component of some fluorescent molecules. nih.gov While the inherent fluorescence of this compound has not been characterized in the available literature, it is plausible that this compound or its derivatives could serve as fluorescent probes. The amino group provides a convenient site for modification, allowing for the attachment of fluorophores or moieties that modulate the fluorescence properties of the molecule upon binding to a target analyte. Such probes are valuable tools in fluorescence spectroscopy for the sensitive and selective detection of ions or small molecules.

The spectroscopic properties of pyrazole derivatives are an active area of study. mdpi.com Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to characterize these compounds. mdpi.com Mass spectrometry is another critical tool for determining their molecular weight and fragmentation patterns. While these techniques are primarily used for structural elucidation, the unique spectral signatures of this compound could potentially be used for its quantification in complex matrices, should it be established as a significant analytical standard or marker.

Table 1: Potential Analytical Applications of this compound

Analytical TechniquePotential Role of this compoundRationale
High-Performance Liquid Chromatography (HPLC) Derivatizing ReagentThe primary amine can react with analytes to improve their chromatographic behavior and detectability.
Component of a Chiral Stationary PhaseThe molecule could be immobilized on a support to create a stationary phase for separating enantiomers.
Fluorescence Spectroscopy Fluorescent Probe or PrecursorThe pyrazole core is found in some fluorescent compounds; the amino group allows for chemical modification to create targeted probes.
UV-Visible Spectroscopy Analytical StandardThe aromatic rings provide strong UV absorbance, which can be used for quantification.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies

The structural backbone of 1-(4-bromobenzyl)-1H-pyrazol-3-amine is amenable to a wide array of chemical modifications. Future research should systematically explore derivatization at several key positions to generate a library of analogs with diverse physicochemical properties and biological activities.

Modification of the 3-Amino Group: The primary amine at the C3 position is a key nucleophilic center. It can be readily acylated to form a diverse range of amides or reacted with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Functionalization of the Benzyl (B1604629) Moiety: The bromine atom on the benzyl ring is a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling could be employed to introduce a variety of aryl and heteroaryl substituents, while Buchwald-Hartwig amination could be used to install different amine functionalities. acs.org These modifications would allow for a systematic exploration of the steric and electronic requirements for biological activity.

Substitution on the Pyrazole (B372694) Ring: While positions 1, 3, and the benzyl group are substituted, the C4 and C5 positions of the pyrazole ring are potential sites for further functionalization. Electrophilic substitution reactions, which typically occur at the C4 position in pyrazoles, could be explored to introduce groups like nitro or halogen moieties, which can then be further transformed. chim.it

A systematic approach to derivatization is summarized in the table below.

Target PositionReaction TypePotential ReagentsDesired Outcome
3-Amino Group AcylationAcid chlorides, AnhydridesGeneration of amide library
Urea/Thiourea FormationIsocyanates, IsothiocyanatesModulation of H-bonding
4-Bromo Group Suzuki-Miyaura CouplingBoronic acids/estersIntroduction of (hetero)aryl groups
Buchwald-Hartwig AminationPrimary/Secondary aminesInstallation of diverse amino groups
Sonogashira CouplingTerminal alkynesIntroduction of alkynyl moieties
Pyrazole C4-Position Electrophilic HalogenationN-Bromosuccinimide (NBS)Introduction of a halogen handle
NitrationNitric acid/Sulfuric acidIntroduction of a nitro group for reduction

Deepening Mechanistic Understanding of Biological Activities

While the pyrazole scaffold is associated with a wide range of biological activities, the specific molecular targets of this compound are not well-defined. bohrium.comglobalresearchonline.net A crucial future direction is to perform broad biological screening followed by in-depth mechanistic studies to elucidate its mode of action.

Initial screening should encompass assays relevant to the known activities of pyrazole derivatives, such as:

Kinase Inhibition Panels: Many pyrazole-containing drugs are kinase inhibitors. nih.gov Screening against a comprehensive panel of human kinases could identify specific targets in cancer or inflammatory signaling pathways.

Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.com Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is warranted. nih.gov

Anti-inflammatory Assays: The role of pyrazoles as anti-inflammatory agents, including as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), is well-documented. frontiersin.org Cellular and enzymatic assays can determine if this compound shares similar properties.

Once a promising biological activity is identified, further mechanistic studies will be essential. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be used to confirm direct binding to a molecular target. Subsequent cellular studies would then be needed to validate the on-target effects and understand the downstream signaling consequences. For instance, in vitro mechanistic assays like membrane permeability and scanning electron microscopy have been used to determine that some pyrazole derivatives act as cell membrane-disrupting agents. nih.gov

Advancements in Computational Modeling for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery for accelerating the design of novel therapeutics. eurasianjournals.com For this compound and its derivatives, a computational approach can provide valuable insights and guide synthetic efforts.

Future research should integrate several computational techniques:

Molecular Docking: Once potential biological targets are identified, molecular docking studies can predict the binding poses of the compound and its analogs within the target's active site. nih.gov This can help rationalize observed structure-activity relationships (SAR) and guide the design of new derivatives with improved affinity. mdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR): As a library of analogs with corresponding biological data becomes available, 3D-QSAR models can be developed. mdpi.com These models provide a statistical correlation between the three-dimensional properties of the molecules and their biological activity, highlighting key regions where modifications are likely to enhance potency.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of the ligand-protein complex over time. eurasianjournals.com This provides insights into the stability of the binding pose predicted by docking and can reveal important dynamic interactions that are not captured by static models.

ADME/Tox Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. mdpi.com Applying these models early in the design process can help prioritize compounds with more favorable drug-like properties, reducing late-stage attrition.

Computational MethodApplicationExpected Insight
Molecular Docking Predict binding mode in target active siteIdentify key binding interactions (H-bonds, hydrophobic contacts)
3D-QSAR Correlate molecular properties with activityGenerate predictive models to guide analog design
MD Simulations Assess stability of ligand-protein complexUnderstand the dynamic nature of binding and conformational changes
ADME/Tox Prediction In silico profiling of drug-like propertiesPrioritize compounds with favorable pharmacokinetic and safety profiles

Investigations into Multifunctional Therapeutic Agents

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, partly because it can be decorated to interact with multiple biological targets. ekb.egresearchgate.net This opens up the exciting possibility of developing multifunctional therapeutic agents from the this compound template. Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions often involve multiple pathological pathways.

Future research could focus on the rational design of single molecules that can modulate two or more distinct targets. For example, by combining structural motifs known to inhibit a specific kinase with features required for antioxidant activity, a dual-function agent could be created. This approach offers the potential for synergistic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. The pyrazole core provides a robust and versatile platform for integrating different pharmacophoric elements to achieve such polypharmacology. ekb.egscinito.ai

Novel Applications in Emerging Fields of Chemical Science

Beyond its potential in medicinal chemistry, the this compound scaffold could find applications in other areas of chemical science. The inherent electronic properties of the pyrazole ring, combined with the potential for extensive conjugation through derivatization, suggest utility in materials science and agrochemistry. numberanalytics.comrroij.com

Materials Science: Pyrazole derivatives have been investigated for their use in developing novel materials, such as luminescent compounds and conducting polymers. numberanalytics.commdpi.com Future work could explore the photophysical properties of this compound and its derivatives, particularly those synthesized via cross-coupling reactions that extend the conjugated π-system. This could lead to the development of new organic light-emitting diode (OLED) materials or fluorescent probes for chemical sensing.

Agrochemicals: The pyrazole scaffold is a component of many commercial herbicides and fungicides. rroij.com Screening the synthesized library of this compound derivatives for activity against common agricultural pests and weeds could uncover new lead compounds for crop protection.

By expanding the scope of investigation beyond pharmacology, researchers can fully exploit the chemical versatility of this promising molecular architecture.

Q & A

Q. Table 3: Scale-Up Optimization Strategies

IssueSolutionOutcomeSource
Low YieldMicrowave-assisted synthesis40% yield improvement
PurificationPrep-HPLC with C18 columnsPurity >99%

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to test reaction variables (e.g., solvent, catalyst ratio) .
  • Data Reproducibility : Report NMR solvent, temperature, and calibration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.